molecular formula C17H19N5O2S2 B2799681 3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034584-39-7

3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2799681
CAS No.: 2034584-39-7
M. Wt: 389.49
InChI Key: PYXKJYTYACGJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies on biologically active derivatives of 1,2,4-triazoles have been conducted, focusing on their synthesis and the analysis of intermolecular interactions through X-ray diffraction and computational methods. These interactions include C-H…F, C-H…S, C-H…N, C-H…O, C-H…π, and π…π interactions, which play a significant role in molecular packing. This research sheds light on the structural aspects and potential reactivity of triazole derivatives (R. Shukla, T. Mohan, B. Vishalakshi, D. Chopra, 2017).

Antimicrobial Activities

  • Another study focuses on the synthesis of novel 1,2,4-triazole derivatives and evaluates their antimicrobial activities. The study provides insights into the potential therapeutic applications of these compounds, especially in combating various microbial infections (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Antileishmanial Activity

  • Research on 4-amino-1,2,4-triazole derivatives explores their theoretical analysis and antileishmanial activity. The study uses Density Functional Theory (DFT) to analyze structural and spectroscopic parameters and evaluates the compounds' efficacy against Leishmania infantum promastigots. This highlights the potential of triazole derivatives in developing treatments for parasitic infections (Nevin Süleymanoğlu, Y. Ünver, R. Ustabaş, Ş. Direkel, G. Alpaslan, 2017).

Microwave-Assisted Synthesis and Antimicrobial Activity

  • The microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from a specific thiazole carbohydrazide is explored, highlighting the efficient synthesis and evaluation of their antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents (S. G. Dengale, B. Karale, H. Akolkar, N. Darekar, K. Deshmukh, 2019).

Properties

IUPAC Name

3-[[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-11-18-13(10-26-11)16(23)21-6-4-12(5-7-21)9-14-19-20-17(24)22(14)15-3-2-8-25-15/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKJYTYACGJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.